7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromine atom, an oxo group, and an oxadiazole ring, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of salicylaldehyde derivatives with appropriate reagents.
Oxadiazole Ring Formation: The oxadiazole ring can be formed by reacting the appropriate hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.
Coupling Reaction: The final step involves coupling the brominated chromene core with the oxadiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group or the bromine atom, resulting in the formation of reduced analogs.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in the treatment of diseases where chromene derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring and the chromene core may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound shares the bromine atom and a similar core structure but lacks the oxadiazole ring.
4-[(7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl): This compound has a quinazoline core instead of a chromene core.
Uniqueness
The presence of the oxadiazole ring and the specific substitution pattern in 7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide makes it unique compared to other similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H16BrN3O4 |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
7-bromo-4-oxo-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C21H16BrN3O4/c1-11(2)12-3-5-13(6-4-12)19-20(25-29-24-19)23-21(27)18-10-16(26)15-8-7-14(22)9-17(15)28-18/h3-11H,1-2H3,(H,23,25,27) |
InChI Key |
YHVTWEXAXNZETJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.